molecular formula C13H17FN6O5 B13057781 N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

Cat. No.: B13057781
M. Wt: 356.31 g/mol
InChI Key: DFSBMMPUOLBSBS-FGKWHLTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound with a unique structure that includes a fluorinated tetrahydrofuran ring and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Construction of the triazolopyrimidine moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Coupling of the two moieties: The final step involves coupling the fluorinated tetrahydrofuran ring with the triazolopyrimidine moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting viral infections or cancer.

    Biochemistry: It can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated tetrahydrofuran ring and the triazolopyrimidine moiety can interact with the active sites of enzymes, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, making it effective against viral infections.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-pyrimidin-5-YL)isobutyramide
  • N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-imidazo[4,5-D]pyrimidin-5-YL)isobutyramide

Uniqueness

The uniqueness of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide lies in its specific combination of a fluorinated tetrahydrofuran ring and a triazolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H17FN6O5

Molecular Weight

356.31 g/mol

IUPAC Name

N-[3-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide

InChI

InChI=1S/C13H17FN6O5/c1-4(2)10(23)16-13-15-9-7(11(24)17-13)18-19-20(9)12-8(22)6(14)5(3-21)25-12/h4-6,8,12,21-22H,3H2,1-2H3,(H2,15,16,17,23,24)/t5-,6-,8-,12-/m1/s1

InChI Key

DFSBMMPUOLBSBS-FGKWHLTOSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.